molecular formula C7H9NO4 B2981377 Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate CAS No. 146037-86-7

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate

Cat. No.: B2981377
CAS No.: 146037-86-7
M. Wt: 171.152
InChI Key: QLNYORXNSOZGSD-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the desired isoxazole derivative . The reaction typically requires refluxing the mixture in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Formation of 5-oxo-3-methylisoxazole-4-carboxylate.

    Reduction: Formation of 5-hydroxy-3-methylisoxazole-4-methanol.

    Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, influencing their function. Additionally, the isoxazole ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:

The presence of the hydroxyl group in this compound makes it unique, providing additional sites for chemical modification and interactions with biological targets.

Properties

IUPAC Name

ethyl 3-methyl-5-oxo-2H-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-3-11-6(9)5-4(2)8-12-7(5)10/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNYORXNSOZGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NOC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133827-50-6
Record name ethyl 5-hydroxy-3-methyl-1,2-oxazole-4-carboxylate
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